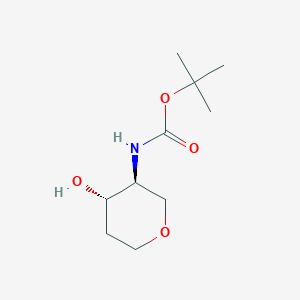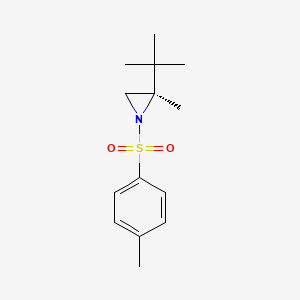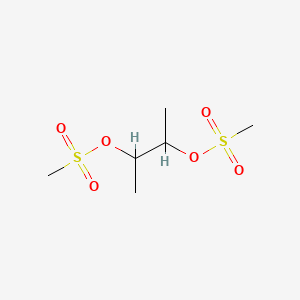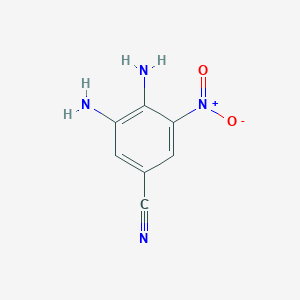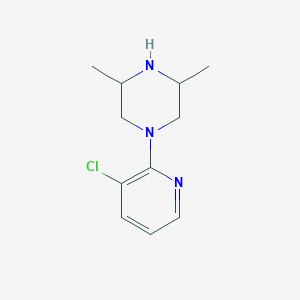![molecular formula C18H13N3O B8757564 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one CAS No. 131185-46-1](/img/structure/B8757564.png)
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. It is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (mitogen-activated protein kinase/extracellular-signal-regulated kinases 1/2) . This makes it valuable for studying the roles of ERK in various biological processes and for drug development. Additionally, it has been used to study the effects of signaling pathway inhibitors on differentiation and cell traction stress
Mechanism of Action
The mechanism of action of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one involves its inhibition of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the mitogen-activated protein kinase/extracellular-signal-regulated kinase signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
Comparison with Similar Compounds
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be compared to other similar compounds, such as 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine . Both compounds belong to the class of phenylpyrazoles and share similar structural features. this compound is unique in its specific inhibition of ERK1 and ERK2, making it particularly valuable for studying these kinases and their associated signaling pathways. Other similar compounds include pyrazolopyridines, pyridazines, and imidolactams .
Properties
CAS No. |
131185-46-1 |
|---|---|
Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13N3O/c22-16-10-9-14(12-19-16)17-15-8-4-5-11-21(15)20-18(17)13-6-2-1-3-7-13/h1-12H,(H,19,22) |
InChI Key |
NBXJVMHXOPVEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CNC(=O)C=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
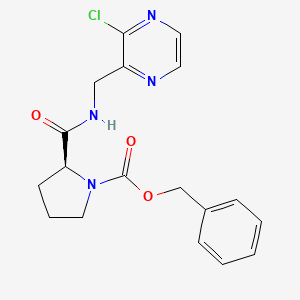
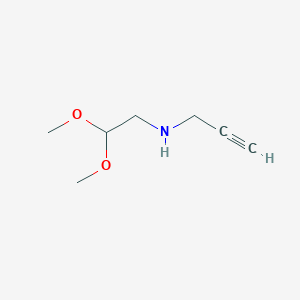
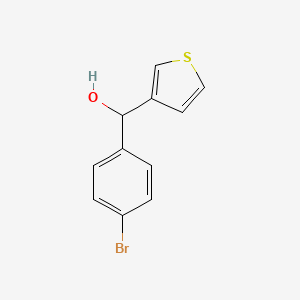
![2-[1-(Methylamino)ethylidene]propanedinitrile](/img/structure/B8757511.png)
![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)
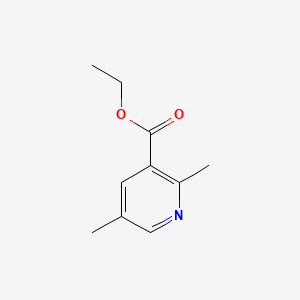
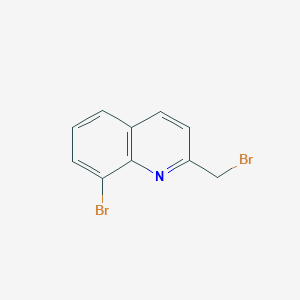
![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)

